1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile 1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Brand Name: Vulcanchem
CAS No.: 338748-73-5
VCID: VC3996544
InChI: InChI=1S/C17H20N2O/c1-11-7-12(2)16(13(3)8-11)10-19-14(4)15(9-18)5-6-17(19)20/h7-8H,5-6,10H2,1-4H3
SMILES: CC1=CC(=C(C(=C1)C)CN2C(=C(CCC2=O)C#N)C)C
Molecular Formula: C17H20N2O
Molecular Weight: 268.35 g/mol

1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

CAS No.: 338748-73-5

Cat. No.: VC3996544

Molecular Formula: C17H20N2O

Molecular Weight: 268.35 g/mol

* For research use only. Not for human or veterinary use.

1-(Mesitylmethyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile - 338748-73-5

Specification

CAS No. 338748-73-5
Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
IUPAC Name 6-methyl-2-oxo-1-[(2,4,6-trimethylphenyl)methyl]-3,4-dihydropyridine-5-carbonitrile
Standard InChI InChI=1S/C17H20N2O/c1-11-7-12(2)16(13(3)8-11)10-19-14(4)15(9-18)5-6-17(19)20/h7-8H,5-6,10H2,1-4H3
Standard InChI Key YLGOXBMFCHMBED-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C)CN2C(=C(CCC2=O)C#N)C)C
Canonical SMILES CC1=CC(=C(C(=C1)C)CN2C(=C(CCC2=O)C#N)C)C

Introduction

Chemical Identity and Structural Elucidation

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
CAS Number338748-73-5
Molecular FormulaC17H20N2O\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}
Molecular Weight268.35 g/mol
Melting Point150–152°C
LogP (Predicted)~3.2 (hydrophobic)
SMILESCC1=CC(=C(C(=C1)C)CN2C(=C(CCC2=O)C#N)C)C

Synthesis and Derivative Chemistry

Synthetic Pathways

While explicit synthetic protocols for 338748-73-5 are proprietary, analogous pyridine derivatives suggest plausible routes:

  • Friedel-Crafts Alkylation: The mesitylmethyl group is likely introduced via alkylation of a pyridine precursor using mesitylene and a Lewis acid catalyst (e.g., AlCl₃).

  • Cyclocondensation: Formation of the tetrahydro-pyridine ring could involve cyclization of a β-ketonitrile intermediate with an amine .

  • Oxidation and Functionalization: Post-cyclization oxidation at C6 and nitrile introduction at C3 complete the structure .

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
2-Methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrileCore scaffold precursor
Mesitylene derivativesAlkylating agents

Derivatives and Analogues

Structural modifications of this compound focus on:

  • N1-substituents: Replacing mesitylmethyl with aryl or alkyl groups to modulate steric and electronic effects.

  • C3-functionalization: Converting the nitrile to amides or carboxylic acids for enhanced solubility .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound’s hydrophobicity (LogP ≈ 3.2) limits aqueous solubility, favoring organic solvents like dichloromethane or THF. Stability studies indicate decomposition above 200°C, with the nitrile group susceptible to hydrolysis under acidic conditions .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C≡N) ~2240 cm⁻¹ and ν(C=O) ~1680 cm⁻¹.

  • NMR: The mesitylmethyl group’s three methyl singlets (δ ~2.3 ppm) and aromatic protons (δ ~6.7 ppm) are diagnostic .

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